molecular formula C14H16N2O2S B4542974 Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B4542974
M. Wt: 276.36 g/mol
InChI Key: GGUMWNGPDKFUAY-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, trimethyl, and prop-2-en-1-yl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine with prop-2-en-1-yl halides in the presence of a base can yield the desired compound. The reaction conditions often require solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted thienopyridines, oxides, and reduced derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate: Lacks the prop-2-en-1-yl group but shares the core structure.

    Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine: Similar structure but without the carboxylate group.

Uniqueness

Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

prop-2-enyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-5-6-18-14(17)12-11(15)10-8(3)7(2)9(4)16-13(10)19-12/h5H,1,6,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUMWNGPDKFUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

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